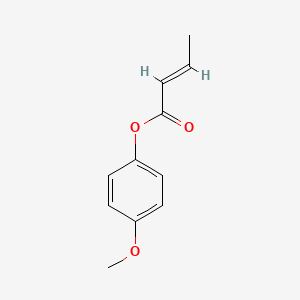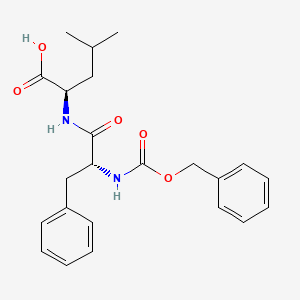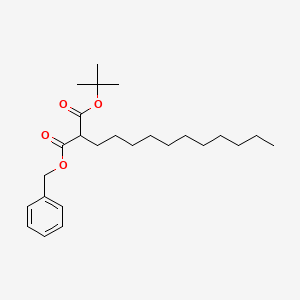
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a methylbenzene sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Ethylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Sulfonation: The final step involves the sulfonation of the methylbenzene ring using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions, or chromium trioxide (CrO₃) in acetic acid.
Major Products
Substitution: Formation of phenol, aniline, or thiophenol derivatives.
Reduction: Formation of the corresponding ethylbenzene derivative.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonate group can enhance solubility and interaction with polar environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate: Chlorine atom instead of bromine.
2-(3-Bromophenyl)ethyl 4-ethylbenzene-1-sulfonate: Ethyl group instead of methyl on the benzene ring.
Uniqueness
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the bromine atom and the combination of the ethyl and sulfonate groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(3-bromophenyl)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-12-5-7-15(8-6-12)20(17,18)19-10-9-13-3-2-4-14(16)11-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVWQLUHHSSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8264664.png)

![N-[3-[3-Benzamidopropyl(methyl)amino]propyl]benzamide](/img/structure/B8264669.png)
![5-iodoFuro[3,2-b]pyridine](/img/structure/B8264674.png)





![5-[(Prop-2-EN-1-yloxy)methyl]-1,3-thiazole](/img/structure/B8264720.png)



